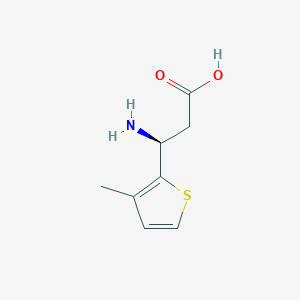

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid

Description

(3S)-3-Amino-3-(3-methylthiophen-2-yl)propanoic acid (CAS: 682802-96-6) is a β-amino acid characterized by a thiophene ring substituted with a methyl group at the 3-position and an amino group at the β-carbon of the propanoic acid backbone . Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids exhibit distinct conformational flexibility and metabolic stability, making them valuable in peptide engineering and drug design . Current applications remain exploratory, but related β-amino acids are used to expand the genetic code of organisms or as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

PXTDRMAWCZZRKO-LURJTMIESA-N |

Isomeric SMILES |

CC1=C(SC=C1)[C@H](CC(=O)O)N |

Canonical SMILES |

CC1=C(SC=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .

Chemical Reactions Analysis

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and potassium hydroxide for generating S3˙‾ moiety . Major products formed from these reactions include aminothiophene derivatives and other thiophene-based compounds .

Scientific Research Applications

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex thiophene derivatives. In biology and medicine, thiophene derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties . They are also used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives often act on multiple targets, including enzymes and receptors, to exert their biological effects. For example, they can inhibit the activity of specific kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns in β-Amino Acids

The compound’s structure places it within a broader class of β3-amino acids, where the amino group is on the third carbon. Key analogs include:

Key Observations :

- Lipophilicity : The methylthiophene group in the target compound likely confers higher lipophilicity than phenyl or halogenated analogs, impacting bioavailability .

- Electronic Effects : Bromine in (S)β3mBrF introduces electron-withdrawing effects, while the methyl group in the target compound is electron-donating, altering reactivity in synthetic pathways .

Comparison with Thiophene-Containing Amino Acids

Thiophene rings are common in bioactive molecules due to their aromaticity and sulfur heteroatom. Notable comparisons:

Key Observations :

- Metabolic Stability: β-amino acids resist enzymatic degradation better than α-analogs, making the target compound more suitable for prolonged biological activity .

- Stereochemical Complexity : The β-configuration and methyl substitution introduce unique conformational constraints compared to α-thiophene derivatives .

Functional Group Variations

Hydroxyl and Halogen Substituents

- Hydroxyl Groups: Compounds like (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid () exhibit hydrogen-bonding capabilities, enhancing solubility but reducing membrane permeability compared to the methylthiophene analog .

- Halogenation : Bromine or fluorine substituents (e.g., (S)β3mBrF) improve binding affinity in receptor-ligand interactions but may increase toxicity risks .

Sulfonyl and Trifluoromethyl Groups

- Sulfonyloxy Groups: (S)-2-amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid () has strong electron-withdrawing effects, making it reactive in cross-coupling reactions, unlike the electron-rich methylthiophene .

Biological Activity

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid, also known by its CAS number 1270262-85-5, is a thiophene derivative with potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and an amino acid backbone. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 185.24 g/mol

- IUPAC Name : this compound

- Structural Representation :

- SMILES : CC1=C(SC=C1)C@HN

- InChI Key : PXTDRMAWCZZRKO-LURJTMIESA-N

Biological Activity Overview

Thiophene derivatives, including this compound, have been reported to exhibit a range of biological activities:

- Antimicrobial Properties : Some studies suggest that thiophene derivatives can inhibit the growth of various bacterial strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Activity : Preliminary research indicates that this compound could interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological effects of this compound are likely mediated through interactions with specific molecular targets in biological systems. These interactions may include:

- Inhibition of protein kinases involved in cell signaling pathways.

- Modulation of ion channels that affect cellular excitability and signaling.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of various thiophene derivatives, including this compound. The results demonstrated significant inhibition of proliferation in several cancer cell lines, with the compound inducing apoptosis through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapy, warranting further investigation into its efficacy and mechanism.

Case Study: Anti-inflammatory Effects

Another research article investigated the anti-inflammatory properties of thiophene derivatives. The study found that this compound significantly reduced the release of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.